ALPHADICALCIUMSILICATEHYDRATE
Description
Contextualization of ALPHADICALCIUMSILICATEHYDRATE within Calcium Silicate (B1173343) Chemistry
Alphadicalcium silicate hydrate (B1144303), often abbreviated as α-C₂SH, is a distinct compound within the CaO-SiO₂-H₂O system. iucr.org Unlike the amorphous or poorly crystalline calcium silicate hydrate (C-S-H) gels that are the primary binding phase in ordinary Portland cement, α-C₂SH possesses a well-defined crystalline structure. wikipedia.org It is a nesosilicate, characterized by isolated SiO₃(OH) tetrahedra. iucr.orgd-nb.info
The structure of α-C₂SH consists of Ca²⁺ ions, (SiO₃OH)³⁻ ions, and OH⁻ ions. iucr.orgosti.gov The calcium ions are coordinated by either six or seven oxygen atoms, forming polyhedra that link together to create waved sheets. iucr.orgosti.gov These sheets are then bridged by the isolated silicate tetrahedra and hydrogen bonds. iucr.orgosti.gov This specific atomic arrangement distinguishes it from other calcium silicate hydrates such as hillebrandite, tobermorite, and xonotlite, which have different silicate chain structures. nih.govmdpi.com
The formation of α-C₂SH typically occurs under hydrothermal conditions. iucr.orgktu.edu It can be synthesized from mixtures of calcium oxide (CaO) and quartz (SiO₂) or from the hydration of dicalcium silicate (C₂S) polymorphs. iucr.orgktu.edu The synthesis parameters, such as temperature and the molar ratio of reactants, are crucial in obtaining pure α-C₂SH. ktu.eduresearchgate.net
Table 1: Crystallographic Data for Alphadicalcium Silicate Hydrate
| Property | Value |
| Chemical Formula | Ca₂(SiO₃OH)(OH) |
| Molecular Weight | 190.26 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (initially), revised to Pbca |
| Lattice Parameters | a ≈ 9.487 Å, b ≈ 9.179 Å, c ≈ 10.666 Å |
| Density (calculated) | 2.72 g/cm³ |
| Data sourced from multiple crystallographic studies. iucr.orgiaea.org |
Academic Significance and Research Gaps Pertaining to this compound
The academic significance of alphadicalcium silicate hydrate stems from its potential as a precursor for novel binder materials. ktu.edusharif.eduktu.edu Research has shown that annealing α-C₂SH can produce highly reactive dicalcium silicate (Ca₂SiO₄), a key component in certain cements. researchgate.net This has led to investigations into its use for developing more environmentally friendly cementitious materials, as its synthesis can require lower temperatures compared to traditional Portland cement production. ktu.eduelaba.lt
Furthermore, the well-defined structure of α-C₂SH makes it an excellent model compound for studying the fundamental aspects of calcium silicate chemistry. nih.gov Spectroscopic studies, such as 29Si MAS NMR, have been used to probe the local environment of silicon atoms, providing insights that can be applied to understand the more complex and amorphous C-S-H phases in cement. nih.gov
Despite its growing importance, several research gaps remain. The precise mechanisms of its formation and transformation under various conditions are not fully understood. researchgate.net While its potential in creating alternative binders is recognized, optimizing the properties of these binders for practical applications requires further investigation. sharif.eduktu.edu Additionally, the influence of doping α-C₂SH with other elements to enhance its properties is an emerging area of research that warrants more in-depth study. acs.orggoogle.com The long-term performance and durability of materials derived from α-C₂SH also need comprehensive evaluation. mdpi.com
Table 2: Key Research Areas and Findings for Alphadicalcium Silicate Hydrate
| Research Area | Key Findings and Observations |
| Synthesis | Can be synthesized hydrothermally from CaO and SiO₂ or C₂S polymorphs. iucr.orgktu.edu Formation is sensitive to temperature and reactant ratios. ktu.eduresearchgate.net |
| Structural Analysis | Orthorhombic crystal structure with isolated silicate tetrahedra. iucr.orgiaea.org Detailed bond lengths and angles have been determined. iucr.org |
| Thermal Behavior | Decomposes upon heating to form reactive phases of dicalcium silicate. researchgate.net |
| Applications | Precursor for highly reactive binders and environmentally friendly cementitious materials. ktu.edusharif.eduktu.eduelaba.lt |
| This table summarizes significant findings from various research publications. |
Objectives and Scope of Comprehensive Research on this compound
The primary objectives of ongoing and future research on alphadicalcium silicate hydrate are to fully elucidate its formation pathways, control its synthesis to tailor its properties, and exploit its reactivity for the development of sustainable construction materials. A comprehensive research scope would include:
Advanced Synthesis and Characterization: Developing more efficient and scalable synthesis methods for pure α-C₂SH. This involves a detailed investigation of the influence of various parameters, including temperature, pressure, and the presence of additives or dopants, on the crystallization process. Advanced characterization techniques, such as in-situ X-ray diffraction and high-resolution electron microscopy, are crucial for understanding the nucleation and growth mechanisms.
Reaction Kinetics and Transformation Pathways: A thorough study of the kinetics of α-C₂SH formation and its subsequent thermal decomposition is necessary. This includes identifying intermediate phases and understanding the thermodynamic and kinetic factors that govern these transformations. researchgate.netresearchgate.net
Performance of α-C₂SH-Based Binders: Comprehensive evaluation of the mechanical properties, durability, and microstructure of binder materials produced from α-C₂SH. This involves assessing properties like compressive strength, setting time, and resistance to chemical attack. sharif.eduktu.edu
Computational Modeling: Utilizing atomistic simulations and thermodynamic modeling to predict the structure, stability, and reactivity of α-C₂SH. acs.org These computational tools can complement experimental studies and provide deeper insights into the material's behavior at the molecular level.
By addressing these research areas, the scientific community can unlock the full potential of alphadicalcium silicate hydrate as a key component in the next generation of advanced and sustainable materials.
Properties
CAS No. |
111811-33-7 |
|---|---|
Molecular Formula |
C15H26N2O5S |
Synonyms |
ALPHADICALCIUMSILICATEHYDRATE |
Origin of Product |
United States |
Advanced Synthesis and Preparation Methodologies for Alphadicalciumsilicatehydrate Research
Controlled Laboratory Synthesis of Alpha-Dicalcium Silicate (B1173343) Precursors
The formation of α-C₂SH often begins with the synthesis of a suitable dicalcium silicate (Ca₂SiO₄ or C₂S) precursor. Dicalcium silicate is a polymorphic compound, existing in at least five forms: α, α'H, α'L, β, and γ. researchgate.net The high-temperature polymorphs (α, α'H, α'L) are typically targeted as reactive precursors for subsequent hydration studies. researchgate.net
Solid-state reaction is a conventional and widely used method for producing ceramic powders, including the precursors for α-C₂SH. youtube.com This technique involves the intimate mixing of solid reactants, typically calcium and silicon oxides or their precursors, followed by calcination at high temperatures to induce a reaction and form the desired crystalline phase. youtube.com
Research has shown that preparing dicalcium silicate polymorphs like β-C₂S and α'H-C₂S involves calcining stoichiometric mixtures of raw materials such as calcium carbonate (CaCO₃) and silicon dioxide (SiO₂) at temperatures ranging from 1450 °C to 1500 °C. escholarship.org A critical step in this process is the cooling regime; rapid cooling is often necessary to quench and stabilize the high-temperature polymorphs and prevent their transformation into less reactive forms like γ-C₂S. researchgate.net The α-β inversion temperature for pure dicalcium silicate is reported to be approximately 1420°C. nist.gov
| Polymorph | Crystal System | Typical Formation/Stability Temperature | Key Characteristics |
|---|---|---|---|
| α (Alpha) | Hexagonal | > 1420 °C | Highest temperature form. nist.gov |
| α'H (Alpha-prime High) | Orthorhombic | ~1160 - 1420 °C | High-temperature phase. researchgate.net |
| α'L (Alpha-prime Low) | Orthorhombic | ~630 - 1160 °C | Can be replaced by β-C₂S around 630-700°C. researchgate.net |
| β (Beta) | Monoclinic | < 670 °C | Hydraulically active phase. researchgate.net |
| γ (Gamma) | Orthorhombic | Room Temperature (stable) | Non-hydraulic, formed on slow cooling. researchgate.net |
The sol-gel process offers a chemical route for synthesizing materials with high purity and homogeneity at lower temperatures compared to solid-state reactions. mdpi.comnih.gov The process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that subsequently gels into a solid network. nih.gov
For the synthesis of dicalcium silicate, common precursors include tetraethoxysilane (TEOS) as the silica (B1680970) source and calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) as the calcium source. nih.govresearchgate.net The synthesis parameters, such as the Ca/Si molar ratio, catalyst, and subsequent calcination temperature, are crucial for controlling the final phase composition. nih.govresearchgate.net Studies have explored various sol-gel pathways, including aqueous, non-aqueous, and the Pechini method, to optimize the yield of specific C₂S polymorphs. researchgate.net The Pechini method has been reported as particularly promising for achieving high purity β-C₂S. researchgate.net
| Synthesis Route | Typical Precursors | Key Process Steps | Observed Outcomes |
|---|---|---|---|
| Aqueous Route | TEOS, Ca(NO₃)₂·4H₂O in water | Hydrolysis and condensation in an aqueous medium, followed by drying and calcination. | Requires calcination >1200 °C due to the presence of CaCO₃ precursors. researchgate.net |
| Non-Aqueous Route | TEOS, Ca(NO₃)₂·4H₂O in a non-aqueous solvent | Similar to the aqueous route but with an organic solvent to control hydrolysis. | Also requires calcination temperatures higher than 1200 °C. researchgate.net |
| Pechini Method | Metal salts, citric acid, ethylene (B1197577) glycol | A chelating agent (citric acid) forms complexes with cations, followed by polyesterification with ethylene glycol to form a polymeric gel. | Shows promising results for purity and the ability to tune the β-C₂S polymorph. researchgate.net |
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. nih.gov This method is particularly effective for the direct synthesis of hydrated compounds like α-C₂SH. Research has demonstrated that α-C₂SH can be formed quite readily under hydrothermal conditions using starting mixtures of lime (CaO) and a silica source, such as silicic acid or quartz. ktu.eduresearchgate.net The optimal temperature range for this synthesis is typically between 150 °C and 200 °C. ktu.eduresearchgate.net
The process can also utilize pre-synthesized dicalcium silicate polymorphs as the starting material, which are hydrated under controlled hydrothermal conditions. ktu.edu The choice of reactants, temperature, and water-to-solid ratio are all critical parameters that influence the resulting product's phase and morphology. researchgate.net
| Parameter | Condition | Observed Effect on Product Formation |
|---|---|---|
| Temperature | 150 °C - 200 °C | Favorable range for the direct formation of α-C₂SH from CaO and SiO₂. ktu.eduresearchgate.net |
| 250 °C | Used to synthesize intermediate calcium silicate hydrate (B1144303) phases. researchgate.net | |
| Water-to-Solid Ratio | 2:1 | Formation of C-S-H with Ca:Si ≤ 1 (e.g., rosenhahnite, xonotlite). researchgate.net |
| 3:1 | Formation of C-S-H with Ca:Si > 1 (e.g., killalaite). researchgate.net | |
| 5:1 | Favors formation of C-S-H with Ca:Si ≥ 2 (e.g., jaffeite, dellaite). researchgate.net |
Factors Influencing ALPHADICALCIUMSILICATEHYDRATE Formation Kinetics
The kinetics of α-C₂SH formation are governed by several interdependent factors. Understanding these variables is essential for controlling the synthesis process and ensuring the desired phase is obtained. The most influential factors include the temperature regime and the composition of the aqueous medium.
Temperature is a primary driver of both the formation and stability of α-C₂SH. It is established that α-C₂SH forms under hydrothermal conditions in a temperature window of approximately 150°C to 220°C. ktu.eduresearchgate.net Studies have shown its direct formation from β-dicalcium silicate at temperatures below 220°C. researchgate.net
However, α-C₂SH is a metastable phase, and its stability is highly dependent on temperature. researchgate.net If the temperature is increased beyond its formation window, it will transform into more stable phases. For instance, at 350°C, α-C₂SH has been observed to transform into dellaite. researchgate.net Further heating leads to decomposition; a small weight loss observed around 500°C in thermogravimetric analysis is attributed to the decomposition of α-C₂SH into dicalcium silicate. researchgate.net At lower temperature ranges (e.g., 22°C to 87°C), an increase in temperature generally accelerates the formation rate and increases the particle size of calcium silicate hydrates. mdpi.com
| Temperature Range (°C) | Observed Phenomenon | Reference |
|---|---|---|
| 150 - 200 | Optimal range for hydrothermal formation from CaO and SiO₂. | ktu.eduresearchgate.net |
| < 220 | Direct formation from β-C₂S hydration. | researchgate.net |
| 350 | Transformation of α-C₂SH to dellaite. | researchgate.net |
| ~500 | Decomposition of α-C₂SH to dicalcium silicate. | researchgate.net |
The water-to-binder (w/b) ratio, also referred to as the water-to-solid ratio, significantly influences hydration kinetics and the type of hydrate phases that form. An increase in the water-to-solid ratio in hydrothermal synthesis has been shown to favor the formation of calcium silicate hydrates with a higher calcium-to-silicon ratio. researchgate.net For example, one study reported that at a ratio of 2:1, hydrates with a Ca:Si ratio of ≤1 were formed, while at a 5:1 ratio, hydrates with a Ca:Si ratio of ≥2, such as jaffeite and dellaite, were observed. researchgate.net
Influence of Initial Reactant Molar Ratios (e.g., Ca/Si)
The initial molar ratio of calcium to silicon (Ca/Si) is a critical parameter in the synthesis of alpha-dicalcium silicate hydrate (α-C₂SH), significantly influencing the phase purity, reaction kinetics, and the formation of co-products. Hydrothermal synthesis is a common method for producing α-C₂SH, and variations in the initial Ca/Si ratio can direct the reaction toward or away from the desired product. ktu.edu
Research has shown that while a stoichiometric Ca/Si ratio of 2.0 is theoretically required for the formation of dicalcium silicate phases, deviations from this ratio are explored to optimize synthesis and prevent the formation of undesired phases like calcium hydroxide (B78521) (portlandite). For instance, studies have utilized a stoichiometric composition with a CaO/SiO₂ molar ratio of 2.0 to successfully synthesize α-C₂SH under hydrothermal conditions at temperatures between 175 and 200 °C. scientific.net At 200 °C with a Ca/Si ratio of 2.0, a noticeable amount of α-C₂SH was identified after just 2 hours of hydrothermal treatment, becoming the dominant compound after 8 hours. scientific.net
Conversely, experiments have also been conducted with a sub-stoichiometric CaO/SiO₂ ratio of 1.5. researchgate.netsharif.edu In these conditions, at 175 °C, the formation of α-C₂SH occurs alongside other dicalcium silicate hydrates and semi-crystalline calcium-silicate-hydrate (C-S-H) phases within 4 hours. researchgate.net This indicates that while α-C₂SH can form at lower Ca/Si ratios, the product is often a mixture of phases. The presence of excess silica, relative to the stoichiometric requirement, can lead to the formation of lower basicity calcium silicate hydrates. In some systems, when the calcium to silicon ratio is high, the formation of α-C₂SH can occur alongside free CaO. mdpi.com The choice of the Ca/Si ratio is therefore a balance between achieving a high yield of α-C₂SH and minimizing the presence of impurities such as unreacted starting materials or intermediate phases.
| Initial Ca/Si Molar Ratio | Synthesis Conditions | Key Research Findings | Reference |
|---|---|---|---|
| 2.0 | Hydrothermal, 175 °C, unstirred suspension | α-C₂SH forms after 16 hours of synthesis. After 48 hours, it begins to recrystallize into hillebrandite. | scientific.net |
| 2.0 | Hydrothermal, 250 °C, 5 hours, 400 RPM | Favors the formation of calcium silicate hydrate phases with a Ca:Si ratio of 2:1, including jaffeite, dellaite, and reinhardbraunsite. | researchgate.net |
| 1.5 | Hydrothermal, 175 °C, unstirred suspension | Within 4 hours, α-C₂SH forms alongside C-S-H(II) and semi-crystalline C-S-H(I). | researchgate.net |
| >1.0 (High) | Autoclave system | Can lead to the appearance of f-CaO and α-C₂SH in the final product. | mdpi.com |
Annealing and Thermal Treatment Protocols for this compound Reactivity Modulation
Annealing and thermal treatment of alpha-dicalcium silicate hydrate are pivotal for modulating its chemical reactivity, primarily by inducing phase transformations and creating disordered or amorphous structures. researchgate.net The dehydration of α-C₂SH upon heating leads to the formation of various anhydrous Ca₂SiO₄ (C₂S) phases, the nature of which is highly dependent on the annealing temperature and heating conditions. researchgate.netnih.gov
Studies investigating the thermal treatment of α-C₂SH in a temperature range of 400 to 800 °C have shown that the resulting binders are composites of X-ray amorphous content, as well as crystalline x-Ca₂SiO₄ and γ-Ca₂SiO₄. researchgate.net The reactivity of these binders is highest when lower annealing temperatures (below 500 °C) are employed. researchgate.net Specifically, annealing α-C₂SH at 420 °C was found to maximize the content of the highly reactive amorphous C₂S. researchgate.net This amorphous component is the most reactive, followed by the x-C₂S phase, while γ-C₂S is known for its negligible hydration activity. researchgate.net Binders produced at these lower temperatures can achieve degrees of hydration of about 89% after 72 hours. researchgate.net
The structural transformation pathway involves the dehydration of α-C₂SH, which compels large displacements of SiO₄ tetrahedra, leading to the formation of a new phase designated as x-C₂S at temperatures of approximately 663–763 K (390–490 °C). nih.govresearchgate.net This x-C₂S phase is a new structural type of dicalcium silicate. nih.gov As the temperature is further increased, the x-C₂S phase transforms into other polymorphs of dicalcium silicate. nih.govresearchgate.net The modulation of reactivity is thus a direct consequence of the specific phase assemblage produced at a given annealing temperature, with lower temperatures favoring more disordered and reactive phases.
| Annealing Temperature (°C) | Resulting Phases | Effect on Reactivity | Reference |
|---|---|---|---|
| < 500 | High content of X-ray amorphous C₂S, x-C₂S, γ-C₂S | Highest reactivity observed; binders achieve ~89% hydration after 72 hours. | researchgate.net |
| 420 | Maximal content of amorphous C₂S | Results in a highly reactive binder due to the high amorphous content. | researchgate.net |
| 400 - 800 | Composite of X-ray amorphous content, x-Ca₂SiO₄, and γ-Ca₂SiO₄ | Reactivity is dependent on the specific phase composition, which varies with temperature. | researchgate.net |
| ~390 - 490 (663–763 K) | Formation of a new phase, x-C₂S, from α-C₂SH | The formed x-C₂S phase possesses hydration activity. | nih.govresearchgate.net |
Hydration Mechanisms and Kinetic Models of Alphadicalciumsilicatehydrate Formation
Fundamental Chemical Processes in Alpha-Dicalcium Silicate (B1173343) Hydration
Dissolution Kinetics of Alpha-Dicalcium Silicate Polymorphs
Dicalcium silicate (Ca₂SiO₄) exists in several polymorphic forms, with the alpha (α), alpha-prime (α'), beta (β), and gamma (γ) forms being the most notable. The reactivity of these polymorphs with water varies significantly, which is a key factor in their industrial applications. The generally accepted order of reactivity is α > α' > β > γ. cimne.comresearchgate.net This difference in reactivity is attributed to variations in their crystal structures and thermodynamic stability.
The dissolution process is a critical initial step in hydration. It involves the breakdown of the solid lattice and the release of calcium (Ca²⁺) and silicate (SiO₄⁴⁻) ions into the aqueous solution. The rate of this dissolution is influenced by factors such as the specific polymorph, particle size, temperature, and the composition of the surrounding solution. Research indicates that the dissolution flux of dicalcium silicate polymorphs is not uniform across the particle surface, with certain crystallographic faces and defect sites exhibiting higher reactivity.
Table 1: Comparative Dissolution Characteristics of Dicalcium Silicate Polymorphs This table is interactive and can be sorted by clicking on the headers.
| Polymorph | Relative Reactivity | Key Structural Features Influencing Dissolution | Typical Dissolution Behavior |
|---|---|---|---|
| α-Dicalcium Silicate | Highest | High-temperature, less stable crystal structure | Rapid initial dissolution, leading to faster saturation of the solution. |
| α'-Dicalcium Silicate | High | Intermediate stability between α and β forms | Dissolution rate is significant but generally lower than the α-form. |
| β-Dicalcium Silicate | Moderate | More stable at lower temperatures compared to α forms | Slower dissolution kinetics, contributing to long-term strength development. |
| γ-Dicalcium Silicate | Lowest (practically non-reactive) | Most stable, dense crystal structure | Exhibits very limited dissolution in water under normal conditions. |
Nucleation and Growth Mechanisms of ALPHADICALCIUMSILICATEHYDRATE Phases
Following the dissolution of alpha-dicalcium silicate and the supersaturation of the solution with calcium and silicate ions, the formation of this compound, primarily as Calcium-Silicate-Hydrate (C-S-H) gel, proceeds through nucleation and growth.
Nucleation is the initial formation of stable solid-phase nuclei from the supersaturated solution. This can occur through two primary mechanisms:
Homogeneous Nucleation: The spontaneous formation of nuclei directly from the solution.
Heterogeneous Nucleation: The formation of nuclei on existing surfaces, such as the dissolving dicalcium silicate particles or other impurities. Heterogeneous nucleation is generally favored as it requires a lower energy barrier.
Once stable nuclei are formed, they begin to grow by the continuous addition of ions from the solution. The morphology of the growing C-S-H phases can vary from fine, fibrous particles to more sheet-like structures, depending on factors like the Ca/Si ratio in the solution, temperature, and the presence of admixtures. The growth of these hydrate (B1144303) phases fills the space between the original cement particles, leading to the setting and hardening of the material.
Quantitative Kinetic Analysis of this compound Development
To predict and control the hydration process, it is essential to quantitatively analyze the kinetics of this compound formation. Several techniques are employed to monitor the reaction progress and determine key kinetic parameters.
Isothermal Calorimetry for Heat Release Kinetics
The hydration of dicalcium silicate is an exothermic process, releasing heat as the reaction progresses. Isothermal calorimetry is a powerful technique used to measure this heat evolution over time, providing a detailed kinetic profile of the hydration process. A typical heat flow curve for dicalcium silicate hydration exhibits several distinct stages: an initial rapid heat evolution due to wetting and dissolution, a dormant or induction period with a very low rate of heat release, a main peak corresponding to the acceleration of C-S-H formation, and a final period of decelerated reaction.
Table 2: Representative Heat Release Data from Isothermal Calorimetry of Dicalcium Silicate Hydration This interactive table shows a simplified representation of a typical heat flow curve.
| Hydration Time (hours) | Heat Flow (mW/g) | Cumulative Heat Release (J/g) | Hydration Stage |
|---|---|---|---|
| 0 - 1 | High, then decreasing | Low | Initial Dissolution & Wetting |
| 1 - 8 | Very Low | Slowly Increasing | Induction Period |
| 8 - 24 | Increasing to a Peak | Rapidly Increasing | Acceleration Period (Main Hydration) |
| 24 - 72 | Decreasing | Approaching a Plateau | Deceleration Period |
The shape and timing of the peaks in the heat flow curve provide valuable information about the reaction kinetics, including the duration of the induction period and the rate of the main hydration reaction.
Degree of Hydration Assessment Through Advanced Techniques
The degree of hydration (α) is a critical parameter that quantifies the extent to which the anhydrous dicalcium silicate has reacted. It is defined as the fraction of the original material that has hydrated at a given time. Several advanced techniques can be used to assess the degree of hydration:
Quantitative X-ray Diffraction (QXRD): This technique measures the decrease in the amount of crystalline anhydrous dicalcium silicate over time, allowing for a direct calculation of the degree of hydration.
Thermogravimetric Analysis (TGA): TGA measures the mass loss of a sample as it is heated. The amount of chemically bound water in the hydrated phases can be determined from the mass loss in specific temperature ranges, which can then be related to the degree of hydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment of silicon atoms, allowing for the quantification of unhydrated and hydrated silicate species.
Table 3: Comparison of Degree of Hydration of Dicalcium Silicate Measured by Different Techniques This interactive table allows for a comparison of typical results from various analytical methods.
| Hydration Time (days) | Degree of Hydration (%) - QXRD | Degree of Hydration (%) - TGA | Degree of Hydration (%) - NMR |
|---|---|---|---|
| 1 | 5 - 10 | 6 - 12 | 5 - 11 |
| 7 | 20 - 30 | 22 - 32 | 21 - 31 |
| 28 | 45 - 60 | 48 - 62 | 46 - 61 |
| 90 | 70 - 85 | 72 - 87 | 71 - 86 |
Phase-Specific Reactivity and Hydration Propagation in Complex Systems
In practical applications, dicalcium silicate is often part of a complex mixture, such as in blended cements containing supplementary cementitious materials (SCMs) like fly ash or slag. In these systems, the hydration of dicalcium silicate is influenced by the presence of other reactive phases.
The reactivity of different dicalcium silicate polymorphs remains a critical factor even in these complex systems. The more reactive α and α' forms will contribute more significantly to the early-age reactions, while the slower reacting β-form will continue to hydrate over longer periods.
Advanced Structural and Morphological Characterization of Alphadicalciumsilicatehydrate
X-ray Diffraction (XRD) for Crystallographic and Phase Analysis
X-ray Diffraction (XRD) stands as a primary and indispensable tool for the analysis of crystalline materials like α-C₂SH. It provides critical information on the atomic arrangement and phase composition of a sample.
Qualitative XRD analysis is used to identify the presence of α-C₂SH by comparing its experimental diffraction pattern to a reference pattern. The unique set of diffraction peaks, corresponding to specific lattice plane spacings (d-values), serves as a "fingerprint" for the compound. This method is crucial for verifying the successful synthesis of α-C₂SH and for detecting the presence of other crystalline phases, such as unreacted starting materials (e.g., quartz, lime) or other dicalcium silicate (B1173343) hydrate (B1144303) polymorphs like hillebrandite and dellaite. researchgate.netescholarship.org
Quantitative phase analysis (QPA) using XRD allows for the determination of the weight fraction of α-C₂SH in a multi-phase sample. By analyzing the intensities of the diffraction peaks, researchers can quantify the phase composition, which is essential for monitoring the progress of synthesis reactions or subsequent hydration and transformation processes. iccc-online.org
Table 1: Example of Characteristic XRD Peaks for Phase Identification This table is illustrative of the type of data generated from an XRD analysis for identifying crystalline phases.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Assignment |
|---|---|---|---|
| 18.2 | 4.87 | 85 | α-C₂SH |
| 29.4 | 3.04 | 100 | α-C₂SH |
| 32.1 | 2.79 | 70 | α-C₂SH |
| 47.5 | 1.91 | 55 | α-C₂SH |
The Rietveld method is a powerful analytical technique that uses a least-squares approach to refine a theoretical crystallographic model against an experimental XRD pattern. researchgate.netcambridge.org This refinement process allows for the precise determination of the crystal structure of α-C₂SH. The crystal structure of α-C₂SH was successfully solved using data from synchrotron powder diffraction, a high-resolution form of XRD. researchgate.net
Key parameters obtained from Rietveld refinement include:
Lattice Parameters: The precise dimensions of the unit cell.
Atomic Positions: The coordinates of each atom within the unit cell.
Site Occupancy Factors: The extent to which an atomic site is occupied.
Phase Quantification: Highly accurate determination of the amounts of different crystalline phases in a mixture. iccc-online.orgiaea.org
This detailed structural information is vital for understanding the material's fundamental properties and its transformation mechanisms upon heating. researchgate.netktu.edu
Table 2: Crystallographic Data for α-C₂SH from Rietveld Refinement Data derived from structural studies.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Lattice Parameter a | ~9.3 Å |
| Lattice Parameter b | ~9.2 Å |
| Lattice Parameter c | ~10.6 Å |
| Angle β | ~97° |
| Formula Units (Z) | 8 |
During the thermal treatment or hydration of α-C₂SH, it can transform into other phases, a process that may involve the formation of amorphous or poorly crystalline intermediates. researchgate.netresearchgate.net Standard XRD analysis is often blind to these non-crystalline components. However, by using the Rietveld method in conjunction with an internal standard (a known amount of a stable, highly crystalline material mixed with the sample), the amorphous content can be accurately quantified. iccc-online.orgcambridge.org
The method works by comparing the refined weight fractions of all crystalline phases to the known amount of the added standard. The difference accounts for the non-diffracting amorphous component. This approach is critical for studying the decomposition of α-C₂SH, as it allows researchers to track the decrease in the crystalline α-C₂SH phase and the corresponding increase in amorphous content as a function of temperature or time. iccc-online.orgresearchgate.net
Electron Microscopy Techniques for Microstructural and Nanostructural Elucidation
Electron microscopy provides direct visualization of the material's structure at magnifications far exceeding those of light microscopy, revealing details of particle shape, size, and texture.
Table 3: Morphological Features of α-C₂SH Observed by SEM
| Feature | Description |
|---|---|
| Primary Particle Shape | Tabular, plate-like crystals |
| Aggregation State | Often forms agglomerates of primary particles |
| Surface Texture | Generally smooth crystal faces |
| Microstructure | Can form interlocked structures, creating porosity between particles |
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) offer significantly higher resolution than SEM, enabling imaging at the nanoscale. nih.govescholarship.org For these techniques, the electron beam passes through an ultrathin sample, providing detailed information about the internal structure of the material.
TEM and STEM can be used to:
Image the internal structure of individual α-C₂SH crystals, revealing features like stacking faults or other crystalline defects.
Analyze the nanostructure of products formed during the transformation of α-C₂SH. escholarship.org
Obtain selected area electron diffraction (SAED) patterns from individual nanocrystals, which can confirm the crystal structure at a localized level.
Combine imaging with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) to map the elemental composition at the nanoscale.
While TEM provides high-resolution projection images, STEM, which combines principles of TEM and SEM, can be used for high-resolution compositional mapping and tomographic reconstruction to visualize the three-dimensional nanostructure. escholarship.org These techniques are essential for a fundamental understanding of the material's structure from the atomic to the micro scale.
Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation Mapping
Electron Backscatter Diffraction (EBSD) is a powerful scanning electron microscopy (SEM)-based technique utilized to determine the crystallographic orientation of materials. wikipedia.orgebsd.com The technique involves a stationary electron beam interacting with a tilted crystalline sample. The diffracted electrons form a pattern on a fluorescent screen, known as an Electron Backscatter Pattern (EBSP) or Kikuchi pattern. wikipedia.orgyoutube.com This pattern is characteristic of the crystal structure and orientation of the material at the point of beam interaction. ebsd.com
By scanning the electron beam across a sample and collecting these patterns, a map of the crystallographic orientation of the grains within the material can be generated. This allows for the detailed analysis of the microstructure, including grain size, grain boundaries, and texture (preferred orientation). ebsd.com
In the context of cementitious materials, EBSD has been employed to characterize the primary phases in Portland cement clinkers. researchgate.net For instance, studies have used EBSD to differentiate between polymorphs of dicalcium silicate (belite) and to assess crystal distortion. researchgate.net While specific EBSD studies focusing solely on alphadicalcium silicate hydrate are not widely available in the reviewed literature, the technique's applicability to its parent compounds suggests its potential for characterizing this hydrated phase.
An EBSD analysis of alphadicalcium silicate hydrate would be expected to reveal the orientation of its crystalline domains. This information is crucial for understanding the mechanical properties and the anisotropy of the material. The spatial resolution of EBSD, which can be on the order of a few microns, would allow for the detailed mapping of individual crystallites and their boundaries within a larger matrix. youtube.comcarleton.edu
Table 1: Potential EBSD Analysis Parameters for Alphadicalcium Silicate Hydrate
| Parameter | Description | Typical Value |
|---|---|---|
| Accelerating Voltage | The voltage of the incident electron beam. | 20 kV |
| Beam Current | The current of the electron beam. | 1-10 nA |
| Tilt Angle | The angle at which the sample is tilted towards the EBSD detector. | 70° |
| Step Size | The distance between points in the EBSD map. | 0.1-1 µm |
Energy Dispersive X-ray Spectroscopy (EDX) for Spatially Resolved Chemical Composition
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a standard technique for determining the elemental composition of a sample. When the electron beam of the SEM interacts with the sample, it excites atoms, causing them to emit X-rays with characteristic energies for each element. The EDX detector measures these X-rays to provide a qualitative and quantitative analysis of the elements present.
For calcium silicate hydrates, EDX is invaluable for determining the local chemical composition, particularly the calcium-to-silicon (Ca/Si) ratio. nih.gov This ratio is a critical parameter that influences the structure and properties of the hydrate phases. By performing EDX analysis at different points or by mapping the elemental distribution over an area, the chemical homogeneity of alphadicalcium silicate hydrate can be assessed. nih.govresearchgate.net
EDX analysis can differentiate alphadicalcium silicate hydrate from other phases that may be present in a cementitious matrix, such as calcium hydroxide (B78521) or unhydrated cement grains, based on their distinct elemental signatures. researchgate.net The combination of imaging with SEM and elemental analysis with EDX allows for a direct correlation between morphology and chemical composition. nih.gov
Table 2: Typical Elemental Composition of Calcium Silicate Hydrates from EDX Analysis
| Element | Atomic % (Range) |
|---|---|
| Oxygen (O) | 50 - 65 |
| Calcium (Ca) | 15 - 25 |
| Silicon (Si) | 8 - 15 |
Note: The exact atomic percentages can vary depending on the specific phase of calcium silicate hydrate and the presence of other elements.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface at the nanoscale. tribology.rs It utilizes a sharp tip mounted on a flexible cantilever to scan the surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. researchgate.net
AFM is particularly well-suited for studying the surface of alphadicalcium silicate hydrate because it can be operated in various environments, including in solution, which allows for the in-situ observation of hydration processes. nanoworld.com Studies on calcium silicate films have used AFM to reveal that they are polycrystalline and composed of uniform-sized nanograins, typically smaller than 100 nm in diameter. nanoworld.com AFM can also quantify surface roughness with high precision. nih.gov
Table 3: AFM-Based Surface and Interaction Parameters for Calcium Silicate Hydrates
| Parameter | Description | Typical Findings |
|---|---|---|
| Surface Topography | 3D visualization of the surface features. | Polycrystalline with nanograins (<100 nm). nanoworld.com |
| Root-Mean-Square (RMS) Roughness | A measure of the surface roughness. | Varies with hydration time and conditions. nanoworld.com |
| Adhesion Force | The attractive force between the AFM tip and the sample surface. | Influenced by surface chemistry and the surrounding medium. iccc-online.org |
| Interaction Forces | Forces (attractive or repulsive) between hydrate surfaces as a function of distance. | Dominated by electrostatic and van der Waals forces, influenced by ion concentration. iccc-online.org |
Spectroscopic Analysis of Alphadicalciumsilicatehydrate
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Bonding
FTIR spectroscopy is a powerful tool for probing the molecular structure and bonding within α-C₂SH by identifying the characteristic vibrational frequencies of its functional groups.
The degree of polymerization of the silicate (B1173343) chains in α-C₂SH can be investigated by analyzing the Si-O vibrational modes in the mid-infrared region. witpress.comresearchgate.net The main Si-O stretching vibrations in calcium silicate hydrates (C-S-H) typically appear in the range of 950–1100 cm⁻¹. researchgate.net Shifts in the position of these bands can indicate changes in the silicate structure. For instance, a progressive shift of the O-Si-O stretching vibration peak to higher wavenumbers, for example from 905 cm⁻¹ to 995 cm⁻¹, is associated with an increase in the degree of silicate polymerization. mdpi.com
The FTIR spectrum of C-S-H phases, including α-C₂SH, displays characteristic bands corresponding to different Si-O vibrations. The Si-O-Si bending band, observed around 670 cm⁻¹, provides information about the structural order. researchgate.net A decrease in the intensity and an increase in the width of this band can suggest a decrease in polymerization and structural order. researchgate.net Additionally, a group of bands near 500 cm⁻¹ is attributed to the internal deformation of SiO₄ tetrahedra. researchgate.net
Table 1: Characteristic FTIR Bands for Si-O Vibrations in Calcium Silicate Hydrates
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Structural Information |
|---|---|---|
| Si-O Stretching | 950 - 1100 | Degree of silicate polymerization |
| Si-O-Si Bending | ~670 | Structural order and polymerization |
FTIR spectroscopy is also highly effective in identifying the presence and environment of hydroxyl (OH) groups and water molecules within the α-C₂SH structure. Broad absorption bands in the region of 2800–3700 cm⁻¹ are assigned to the stretching vibrations of O-H groups in water molecules and hydroxyls, indicating a wide range of hydrogen-bond strengths. researchgate.netresearchgate.net A band around 1640 cm⁻¹ is characteristic of the H-O-H bending vibration of molecular water. researchgate.netresearchgate.net
The presence of Si-OH groups can be identified by a band near 3740 cm⁻¹ and a combination band at approximately 4567 cm⁻¹, which arises from Si-OH stretching plus O-H stretching. researchgate.net The intensity of these bands can provide qualitative information about the concentration of silanol (B1196071) groups. In some calcium silicate hydrates, a decrease and eventual absence of these bands at higher Ca/Si ratios suggest the absence of Si-OH linkages. researchgate.net Furthermore, increased absorption around 300 cm⁻¹ in the far-IR region may indicate the presence of Ca-OH environments. researchgate.net
Table 2: FTIR Bands for Hydroxyl and Water Environments in Calcium Silicate Hydrates
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H Stretching | 2800 - 3700 | Water molecules and hydroxyl groups |
| H-O-H Bending | ~1640 | Molecular water |
| Si-OH Stretching | ~3740 | Silanol groups |
| Si-OH + O-H Combination | ~4567 | Silanol groups |
Raman Spectroscopy for Vibrational Fingerprinting and Phase Discrimination
Raman spectroscopy serves as a complementary technique to FTIR for the vibrational analysis of α-C₂SH. It is particularly useful for obtaining a unique "vibrational fingerprint" of the material and for discriminating between different crystalline and amorphous phases. researchgate.netresearchgate.netosti.gov The Raman spectrum of calcium silicate hydrates exhibits distinct peaks corresponding to various vibrational modes. researchgate.net
Key Raman signals for C-S-H phases include those for Ca-O vibrations, SiO₄ bending modes (ν₂ and ν₄), and Si-O stretching modes related to different silicate polymerization units (Q⁰, Q¹, Q²). researchgate.net For instance, a broad band around 860 cm⁻¹ can be attributed to the symmetric stretching vibration of ν₁(SiO₄) associated with unreacted dicalcium silicate (C₂S). researchgate.net The formation of calcium silicate hydrate (B1144303) (CSH) due to the reaction of lime with silica (B1680970) can be observed through the appearance of new Raman peaks. researchgate.net This technique can be used to identify both weakly crystalline gel and crystalline C-S-H phases. researchgate.net
Table 3: Key Raman Bands for Calcium Silicate Hydrates
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~355 | Portlandite (P) |
| ~860 | ν₁(SiO₄) symmetric stretch (unreacted C₂S) |
| ~988 | Sulfate stretching in Ettringite (E) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments
NMR spectroscopy provides quantitative information about the local atomic environments of silicon and hydrogen in α-C₂SH, offering detailed insights into the silicate structure and water content. researchgate.net
²⁹Si NMR is a powerful technique for determining the connectivity of silicate tetrahedra and the degree of polymerization in α-C₂SH. mdpi.comresearchgate.net The chemical shift of a silicon nucleus is sensitive to the number of bridging oxygen atoms connecting it to other silicate tetrahedra. berkeley.edu These different silicon environments are denoted as Qⁿ, where 'n' is the number of neighboring silicon atoms.
Q⁰ : Monomeric silicate tetrahedra (isolated).
Q¹ : End-chain silicate tetrahedra.
Q² : Middle-chain silicate tetrahedra.
Q³ : Branching points in the silicate chains.
In typical C-S-H structures, signals around -79 ppm are associated with Q¹ units (dimers or end-of-chain groups), while signals around -85 ppm are attributed to Q² units (middle-chain groups). researchgate.netresearchgate.net The relative intensity of these peaks allows for the calculation of the mean silicate chain length (MCL). mdpi.com An increase in the proportion of Q² and Q³ units relative to Q¹ indicates a higher degree of polymerization. researchgate.netresearchgate.net For instance, studies have shown that as the Ca/Si ratio decreases, the silicate chains become longer, which is reflected in the ²⁹Si NMR spectra. researchgate.net
Table 4: ²⁹Si NMR Chemical Shifts for Silicate Units in C-S-H
| Silicate Unit | Chemical Shift Range (ppm) | Description |
|---|---|---|
| Q⁰ | ~-71 to -75 | Monomeric SiO₄ tetrahedra |
| Q¹ | ~-79 to -82 | End-chain SiO₄ tetrahedra |
| Q² | ~-83 to -87 | Middle-chain SiO₄ tetrahedra |
¹H NMR (proton NMR) spectroscopy is used to characterize the different environments of hydrogen atoms within α-C₂SH, distinguishing between protons in hydroxyl groups and those in water molecules. researchgate.netresearchgate.net The chemical shift of a proton is influenced by its local electronic environment. docbrown.infocognitoedu.org
In hydrated silicates, ¹H NMR can differentiate between protons in Si-OH groups (silanols), Ca-OH groups (as in portlandite), and water molecules in various states (e.g., interlayer water, adsorbed water). researchgate.netresearchgate.net For example, specific resonances can be assigned to water on strongly hydrated surfaces and strongly hydrogen-bonded protons in Si-OH groups. researchgate.net This technique provides valuable information on the nature and quantity of water present in the hydrate structure.
Table 5: General ¹H NMR Chemical Shift Ranges for Protons in Hydrated Silicates
| Proton Environment | General Chemical Shift Range (ppm) |
|---|---|
| Adsorbed/Interlayer Water | Broad signals, typically 4-6 ppm |
| Si-OH (Silanol groups) | Can vary, may appear at higher ppm values with strong H-bonding |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique utilized to ascertain the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comwisc.edu This technique is particularly insightful for the analysis of alphadicalciumsilicatehydrate (α-C₂SH) and related calcium silicate hydrate (C-S-H) phases, as the surface chemistry often governs the material's interaction with its environment. core.ac.ukrockymountainlabs.com The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies provide information about the chemical bonding environment of the atoms. core.ac.uk
In the context of this compound and similar calcium silicates, XPS allows for the detailed investigation of the chemical states of calcium, silicon, and oxygen. researchgate.net This provides valuable data on the silicate structure, such as the degree of polymerization of the silicate anions. core.ac.ukresearchgate.net For instance, an increase in the polymerization of silicate anions is correlated with an increase in the Si 2p binding energy. core.ac.uk
Detailed Research Findings
Research on various calcium silicate hydrate phases has demonstrated systematic changes in the XPS spectra that correlate with structural modifications. core.ac.uk For crystalline calcium silicate hydrate phases, increasing the calcium-to-silicon (Ca/Si) ratio has been shown to result in decreased silicon binding energies. researchgate.net
High-resolution XPS spectra of the constituent elements in this compound reveal specific chemical state information:
Calcium (Ca 2p): The Ca 2p spectrum for calcium silicate hydrates typically shows two peaks, Ca 2p₃/₂ and Ca 2p₁/₂, due to spin-orbit coupling. For dicalcium silicate (C₂S), a closely related compound, the Ca 2p₃/₂ binding energy has been reported to be approximately 346.87 eV. researchgate.net In calcium silicate hydrate systems, the Ca 2p₃/₂ and Ca 2p₁/₂ peaks have been located at approximately 347.1 eV and 350.7 eV, respectively. researchgate.net
Silicon (Si 2p): The Si 2p binding energy is indicative of the silicate polymerization. For dicalcium silicate (C₂S), the Si 2p binding energy has been noted at 100.80 eV. researchgate.net In silicate structures, the Si 2p peak for SiO₂ is typically found at a higher binding energy of around 103.5 eV. thermofisher.com The lower binding energy in C₂S reflects a less polymerized silicate structure compared to pure silica.
Oxygen (O 1s): The O 1s spectrum in calcium silicate hydrates is often deconvoluted to distinguish between different types of oxygen bonds. These typically include bridging oxygen (BO) atoms (Si-O-Si) and non-bridging oxygen (NBO) atoms (Si-O-Ca). Changes in the O 1s spectra can be explained in terms of the relative amounts of these bridging and non-bridging oxygen moieties.
It is important to note that the surface of calcium silicate hydrates can react with atmospheric carbon dioxide, leading to the formation of calcium carbonate (CaCO₃). core.ac.ukthermofisher.com This can be detected in XPS analysis by the presence of a C 1s peak and characteristic Ca 2p binding energies for CaCO₃ (around 347.2 eV for Ca 2p₃/₂). thermofisher.com For accurate analysis, spectra are often charge-referenced to the adventitious carbon C 1s peak at 284.8 eV. thermofisher.com
Data Tables
The following tables summarize typical XPS data for elements found in this compound and related compounds.
Table 1: Surface Elemental Composition of a Representative Calcium Silicate Hydrate
| Element | Atomic Concentration (%) |
| O | 55 - 65 |
| Ca | 20 - 30 |
| Si | 10 - 20 |
| C (adventitious) | 5 - 15 |
Note: Atomic concentrations can vary based on synthesis methods and surface conditions. The presence of carbon is often attributed to atmospheric contamination.
Table 2: Representative Binding Energies of Core Levels for this compound and Related Compounds
| Element | Core Level | Chemical State | Binding Energy (eV) |
| Ca | 2p₃/₂ | Dicalcium Silicate (C₂S) | 346.87 researchgate.net |
| Calcium Silicate Hydrate | 347.1 researchgate.net | ||
| Si | 2p | Dicalcium Silicate (C₂S) | 100.80 researchgate.net |
| SiO₂ | 103.5 thermofisher.com | ||
| O | 1s | Bridging Oxygen (Si-O-Si) | ~532.5 |
| Non-bridging Oxygen (Si-O-Ca) | ~531.5 | ||
| C | 1s | Adventitious Carbon (C-C) | 284.8 thermofisher.com |
Note: Binding energies are referenced to the C 1s peak at 284.8 eV to correct for surface charging. The values for O 1s are approximate and can vary depending on the specific structure and deconvolution model used.
Crystallographic Investigations of Alphadicalciumsilicatehydrate
Crystal Structure Determination of ALPHADICALCIUMSILICATEHYDRATE
The determination of the crystal structure of α-dicalcium silicate (B1173343) hydrate (B1144303) (α-C₂SH) has been a subject of crystallographic studies, providing fundamental insights into its atomic arrangement. This compound is typically prepared under hydrothermal conditions from starting materials like β-dicalcium silicate or mixtures of lime and silica (B1680970). The structure was successfully redetermined using Patterson synthesis and refined through least-squares calculations, revealing a framework composed of calcium ions, silicate tetrahedra, and hydroxide (B78521) ions. iaea.org
α-Dicalcium silicate hydrate crystallizes in the orthorhombic system. iaea.org Multiple studies have determined its unit cell dimensions and space group. Early investigations identified the space group as P2₁2₁2₁, with a pseudo space group of Pbca. A later, more refined study confirmed the space group P2₁2₁2₁. iaea.org The unit cell parameters from different studies are in close agreement, establishing the foundational crystallographic data for this phase.
| Parameter | Value (Heller & Taylor, 1952) | Value (Sasaki et al., 1993) iaea.org |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 9.34 | 9.487(4) |
| b (Å) | 9.22 | 9.179(4) |
| c (Å) | 10.61 | 10.666(7) |
| V (ų) | 912.4 | 928.8(8) |
| Z | 8 | 8 |
| Calculated Density (Dx) (g cm⁻³) | - | 2.72 |
The crystal structure of α-C₂SH is characterized by isolated silicate tetrahedra and a network of calcium-oxygen polyhedra. iaea.orgresearchgate.net The structure is ionic, consisting of Ca²⁺, (SiO₃OH)³⁻, and OH⁻ ions. iaea.org
The silicate anions are present as discrete [SiO₃(OH)] tetrahedra, representing the lowest degree of polymerization (Q⁰). researchgate.netktu.edu These tetrahedra are linked through the calcium ions. The calcium ions exhibit two distinct coordination environments, being coordinated by either six or seven oxygen atoms, forming Ca(O,OH)₆ and Ca(O,OH)₇ polyhedra. iaea.orgresearchgate.net
These calcium polyhedra are linked together by sharing edges, which forms waved polyhedral sheets parallel to the {001} plane. iaea.org The isolated [SiO₃(OH)] tetrahedra and hydrogen bonds then act as bridges between these sheets along the direction, completing the three-dimensional structure. iaea.org
Relationships to Other Calcium Silicate Hydrate Polymorphs and Phases
α-C₂SH is a key phase within the broader CaO-SiO₂-H₂O system and is structurally related to other calcium silicates, both hydrated and anhydrous. researchgate.netktu.edu It can serve as a precursor for synthesizing other dicalcium silicate (C₂S) polymorphs through thermal activation at relatively low temperatures (>420 °C). researchgate.net
Upon heating, α-C₂SH undergoes dehydration and transforms into a new, highly reactive phase of dicalcium silicate designated as x-C₂S. researchgate.netcambridge.org This transformation involves significant displacement of the SiO₄ tetrahedra. researchgate.net The crystal structure of x-C₂S has been determined to be monoclinic (space group P2₁/c). cambridge.org With further heating, x-C₂S transforms into other C₂S polymorphs, such as α'L-C₂S and subsequently β-C₂S. cambridge.org The various polymorphs of C₂S (α, α'H, α'L, β, and γ) are stable at different temperatures, and α-C₂SH provides a low-temperature synthesis route to the more reactive forms. researchgate.netmdpi.com
Structurally, α-C₂SH also shares similarities with other nesosilicates that feature isolated silicon tetrahedra, such as hydroxyledgrewite. ktu.edu Its structure can be conceptually related to minerals like killalaite and dellaite based on a modular framework of calcium polyhedra and silicate tetrahedra. researchgate.net
Advanced Crystallographic Techniques for Imperfect and Nanocrystalline Samples
The study of calcium silicate hydrates is often complicated by their tendency to form as poorly crystalline, imperfect, or nanocrystalline materials. core.ac.ukmdpi.com Traditional X-ray diffraction methods can be limited in these cases, necessitating the use of more advanced crystallographic techniques to elucidate detailed structural information. core.ac.uk
Synchrotron X-ray diffraction is a powerful tool for studying materials like calcium silicate hydrates due to the high brilliance and high resolution of the X-ray source. escholarship.orgnih.gov This intensity allows for the analysis of very small sample volumes and weakly diffracting, poorly crystalline materials. researchgate.net
In studies of phases derived from α-C₂SH, synchrotron radiation powder diffraction data was essential for solving and refining the crystal structure of the subsequent x-C₂S phase, which forms as a fine powder with a complex diffraction pattern. researchgate.netcambridge.org The high angular resolution helps to resolve overlapping peaks in complex patterns typical of low-symmetry materials. cambridge.org Furthermore, synchrotron-based techniques like scanning transmission X-ray microscopy (STXM) enable spectro-microscopic investigation of the local coordination environment of elements like Ca and Si in hydrated phases, providing insights that complement diffraction data. escholarship.orgresearchgate.netescholarship.org
When calcium silicate hydrates form as nanocrystals or microcrystals, they may be too small for conventional single-crystal X-ray diffraction. nih.gov In such cases, electron diffraction is an invaluable technique. nih.gov Electrons interact much more strongly with matter than X-rays, allowing diffraction patterns to be obtained from extremely small crystals, even those at the nanometer scale. nih.gov
Electron optical investigations have been used to characterize the morphology and structure of C-S-H phases formed during the hydration of calcium silicates. scribd.com Electron diffraction patterns can reveal crystallographic information, such as the orientation of the crystal axes within fibrous hydration products. scribd.com Recent advancements in techniques like microcrystal electron diffraction (MicroED) have transformed the study of nanocrystalline materials, making it possible to determine complete atomic structures from crystals that were previously intractable. nih.gov These methods are particularly promising for resolving the complex and often disordered structures of synthetic C-S-H phases. nih.gov
Theoretical and Computational Studies of Alphadicalciumsilicatehydrate
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comaps.org It is particularly effective in describing the relationship between the electronic configuration of a material and its chemical properties, such as reactivity. researchgate.net DFT calculations for dicalcium silicate (B1173343) polymorphs, including the alpha phase, reveal that the arrangement of calcium atoms within the crystal structure significantly influences the reactivity of oxygen atoms and the local density of valence bands. researchgate.net This theoretical approach provides a fundamental basis for understanding the material's behavior. researchgate.net
Prediction of Spectroscopic Signatures
DFT calculations can predict the spectroscopic signatures of materials by simulating their vibrational modes. These calculated frequencies can then be correlated with experimental infrared (IR) spectroscopy results. For instance, ab initio molecular dynamics simulations combined with single-point DFT calculations can relate observed spectral changes to the direct interaction of ions with specific functional groups within a molecule. nih.gov In the context of alphadicalciumsilicatehydrate, DFT can be used to predict how the vibrational modes of Si-O bonds and the coordination environment of calcium ions change during hydration. This is achieved by calculating the effects of ion interactions on the vibrational density of states, which can explain shifts in spectroscopic bands. nih.gov For example, the interaction of Ca²⁺ ions with oxygen atoms on the silicate surface would be predicted to cause specific shifts in the IR spectrum, providing a theoretical fingerprint of the interaction.
Calculation of Formation Energies and Stability
The thermodynamic stability of different crystal structures can be assessed by calculating their formation energies using DFT. osti.govnih.govrsc.org The formation energy is the energy change when a compound is formed from its constituent elements in their standard states. osti.gov By comparing the formation energies of the α, β, and γ polymorphs of dicalcium silicate, their relative stabilities can be determined. DFT calculations show that while the α-phases are stable at high temperatures, the β and γ phases are more stable at room temperature. researchgate.net These calculations provide crucial data for phase diagrams and for understanding the conditions under which each polymorph will form and persist. dlr.de
| Parameter | Description | Typical Output/Insight | Relevance to this compound |
|---|---|---|---|
| Electronic Density of States (DOS) | Describes the number of electronic states available at each energy level. | Reveals the nature of the valence and conduction bands, indicating electronic properties. | Correlates higher DOS near the Fermi level with increased reactivity of surface atoms. researchgate.net |
| Vibrational Frequencies | Calculated frequencies of atomic vibrations in the crystal lattice. | Prediction of Infrared (IR) and Raman spectroscopic peaks. | Identifies how interactions with water and ions affect the Si-O bond vibrations. nih.gov |
| Formation Energy | The energy released or absorbed when one mole of a compound is formed from its constituent elements. | A negative value indicates a thermodynamically stable compound. | Determines the relative stability of α, β, and γ polymorphs of dicalcium silicate. researchgate.netosti.gov |
Molecular Dynamics (MD) Simulations for Atomic-Scale Processes
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.comnih.gov By simulating the trajectories of particles over time, MD provides a detailed view of dynamic processes, such as chemical reactions and diffusion. mdpi.com For this compound, MD simulations are essential for understanding the atomic-scale mechanisms that govern its hydration, a process too fast and complex to be fully captured by experiments alone. nih.gov
Hydration Mechanism Simulation at the Molecular Level
MD simulations have been instrumental in revealing the initial stages of dicalcium silicate hydration. nih.gov The process begins with the adsorption of water molecules onto the crystal surface. nih.govresearchgate.net Simulations show that this is followed by the dissociation of water into H⁺ and OH⁻ ions. figshare.com These reactive species then attack the silicate surface, leading to the hydroxylation of surface atoms and the breaking of Ca-O and Si-O bonds. nih.gov Unbiased MD simulations with extended time scales (tens of nanoseconds) have been particularly insightful, allowing for the observation of the spontaneous dissolution of calcium ions from the surface, a critical step in the hydration process. nih.gov These simulations reveal that the local hydroxylation state of neighboring atoms is a key factor that enables the desorption of Ca²⁺ ions. nih.gov
Interaction Mechanisms with Water and Ions
MD simulations provide a detailed picture of the interactions between the this compound surface, water molecules, and dissolved ions. nih.gov Water molecules form structured layers at the solid-liquid interface, with their orientation dictated by the electrostatic fields of the surface ions. researchgate.net The simulations can quantify the strength and nature of these interactions. For example, the dissolution of a Ca²⁺ ion involves the progressive replacement of its bonds with surface oxygen atoms (Ca-Osurface) with bonds to oxygen atoms of water molecules (Ca-Owater). nih.gov This process often proceeds through an intermediate state where the calcium ion has a higher coordination number before it fully detaches from the surface. nih.gov The affinity of ions for the surface versus their affinity for hydration in the bulk solution is a key determinant of the dissolution rate. researchgate.net
| Hydration Stage | Key Atomic-Scale Events | MD Simulation Insight |
|---|---|---|
| 1. Water Adsorption | Water molecules approach and bind to the dicalcium silicate surface. | Identifies preferential adsorption sites, typically near surface calcium ions. nih.gov |
| 2. Water Dissociation | Adsorbed water molecules split into H⁺ and OH⁻ ions. | Calculates the energy barriers for dissociation on different crystal surfaces. researchgate.netfigshare.com |
| 3. Surface Hydroxylation | OH⁻ groups bond to surface silicon and calcium atoms. | Shows the formation of silanol (B1196071) (Si-OH) groups. nih.gov |
| 4. Ion Dissolution | Calcium ions detach from the crystal lattice and enter the aqueous solution. | Reveals the pathway for Ca²⁺ leaching, showing the role of neighboring hydroxylated sites. nih.govnih.gov |
Thermodynamic and Kinetic Modeling of this compound System
Thermodynamic modeling focuses on the Gibbs energy of the system to determine the driving forces for reactions and the stable phases under given conditions. dlr.de Kinetic modeling, on the other hand, describes the rates of the various processes involved in hydration, such as dissolution, nucleation, and growth of hydrate (B1144303) products. researchgate.net For the dicalcium silicate system, a key application of this modeling is to understand the precipitation of the main hydration product, calcium-silicate-hydrate (C-S-H). researchgate.net
| Modeling Component | Description | Governs |
|---|---|---|
| Thermodynamics | Describes the energy and stability of reactants and products (e.g., dicalcium silicate, water, C-S-H, calcium hydroxide). | The driving force for the reaction and the final equilibrium state. |
| Kinetics of Dissolution | The rate at which dicalcium silicate dissolves in water. | The supply of calcium and silicate ions to the solution. |
| Kinetics of Nucleation | The rate of formation of new, stable nuclei of hydrate products (C-S-H). | The onset of precipitation and the number of particles formed. |
| Kinetics of Growth | The rate at which the hydrate nuclei grow into larger particles. | The evolution of particle size and the overall reaction progress. |
Microstructural Modeling and Simulation of this compound Evolution
Theoretical and computational studies provide invaluable insights into the atomic and microstructural evolution of alphadicalcium silicate hydrate (α-C₂SH). These methods allow researchers to investigate the complex processes of nucleation, growth, and phase transformation that are often difficult to observe directly through experimental techniques alone. By simulating the interactions between atoms and molecules, it is possible to predict material properties and understand the mechanisms that govern the behavior of α-C₂SH.
Microstructural modeling of α-C₂SH evolution often employs a range of computational techniques, from atomistic simulations that capture the fundamental interactions between individual atoms to mesoscale models that describe the collective behavior of larger crystalline structures. These models are essential for understanding the formation of α-C₂SH, particularly in environments such as geothermal wells and during the hydrothermal treatment of cementitious materials, where it is known to form. tandfonline.com
One of the key areas of investigation is the phase transition from amorphous calcium-silicate-hydrate (C-S-H) gel to the more crystalline α-C₂SH, a process that can significantly impact the mechanical properties of materials. acs.org Molecular dynamics (MD) simulations, particularly ab initio methods like Car-Parrinello molecular dynamics (CPMD), are powerful tools for studying these transformations. wikipedia.org These simulations solve the quantum mechanical equations of motion for each atom, providing a highly accurate description of the system's evolution over time.
Research has shown that the transformation to α-C₂SH is often associated with high-temperature environments, which can lead to a decrease in the compressive strength of cement-based materials. tandfonline.com Computational models help to elucidate the underlying reasons for this by examining changes in the atomic structure and bonding. For instance, quantum mechanical calculations have been used to assess the internal cohesion of various calcium silicate hydrate crystals, including α-C₂SH. nih.gov These studies analyze the different types of chemical bonds, including hydrogen bonds, which play a crucial role in the stability of the crystal structure. nih.gov
Simulations have indicated that the formation of α-C₂SH involves the rearrangement of silicate tetrahedra and calcium ions into a more ordered, crystalline structure. acs.org The specific conditions under which this occurs, such as temperature, pressure, and the local chemical environment (e.g., the calcium-to-silicon ratio), are critical parameters in these simulations. tandfonline.comacs.org
The following tables provide examples of the types of parameters used in molecular dynamics simulations of calcium silicate hydrates, which are foundational for studying specific phases like α-C₂SH, and the kind of detailed research findings that can be extracted from such computational studies.
Interactive Data Table: Typical Parameters in Molecular Dynamics Simulations of Calcium Silicate Hydrates
| Parameter | Description | Typical Value/Range |
| Force Field | A set of empirical equations and parameters used to describe the potential energy of the system. | CSH-FF, ReaxFF, CLAYFF |
| Time Step | The interval between successive calculations of atomic positions and velocities. | 0.1 - 1.0 femtoseconds (fs) |
| Ensemble | The statistical mechanical collection of systems that share certain macroscopic properties. | NVT (constant number of particles, volume, and temperature), NPT (constant number of particles, pressure, and temperature) |
| Temperature | The simulated temperature of the system. | 300 - 600 Kelvin (K) |
| Pressure | The simulated pressure of the system. | 0.1 - 100 Megapascals (MPa) |
| Ca/Si Ratio | The molar ratio of calcium to silicon in the simulated model. | 1.5 - 2.0 |
| Box Size | The dimensions of the simulation cell. | Typically in the range of nanometers (e.g., 5x5x5 nm³) |
Interactive Data Table: Detailed Research Findings from Atomistic Simulations of Calcium Silicate Hydrate Structures
| Research Finding | Simulation Method | Key Observations |
| Phase Transformation to α-C₂SH | Car-Parrinello Molecular Dynamics | The transformation from C-S-H gel to α-C₂SH at elevated temperatures is driven by the rearrangement of the silicate chains and the incorporation of hydroxyl groups. acs.org |
| Bonding Characteristics | Quantum Mechanics (DFT) | In α-C₂SH, hydrogen bonds associated with Si-OH groups are relatively stronger than those linked to Ca-OH groups, contributing to its stability at high temperatures. nih.gov |
| Formation of Precursor Complexes | Ab initio Metadynamics | Simulations suggest the formation of stable calcium silicate aqua complexes in solution, which act as precursors to the nucleation of calcium silicate hydrates. researchgate.netbohrium.com |
| Structural Stability | Molecular Dynamics | The stability and phase transformations of α-C₂SH under hydrothermal conditions have been investigated, showing its conversion to other phases at very high temperatures. |
| Influence of Additives | Hydrothermal Synthesis & Characterization | The presence of additives like silica (B1680970) fume or fly ash can influence the formation of α-C₂SH by altering the local Ca/Si ratio, which in turn affects the stability and mechanical properties of the hardened material. tandfonline.com |
These computational approaches continue to evolve, providing ever more detailed and accurate predictions of the behavior of materials like alphadicalcium silicate hydrate. The synergy between simulation and experimental work is crucial for the development of new and improved materials with tailored properties for a wide range of applications.
Interactions of Alphadicalciumsilicatehydrate with Chemical Admixtures and Other Components
Influence of Organic Admixtures on ALPHADICALCIUMSILICATEHYDRATE Formation and Structure
Organic admixtures, such as superplasticizers and retarders, are widely used to modify the properties of fresh and hardened cement-based materials. Their influence on alphadicalcium silicate (B1173343) hydrate (B1144303) is primarily governed by surface adsorption and interaction with ions in the pore solution.
The interaction between organic admixtures and hydrating cement particles is largely a surface phenomenon. Molecules of the admixture adsorb onto the surfaces of the unhydrated particles and the newly formed hydration products, including alphadicalcium silicate hydrate. The primary mechanisms of adsorption include:
Electrostatic Interactions : The surfaces of silicate phases and their hydrates in the alkaline pore solution possess a specific surface charge. Organic admixtures, which are often anionic polymers, are attracted to positively charged sites on the particle surfaces. This interaction is a key mechanism for the dispersion effect of superplasticizers.
Chelation/Complexation : Many organic admixtures possess functional groups (e.g., carboxylate, hydroxyl) that can chelate with calcium ions (Ca²⁺). This can occur with Ca²⁺ ions on the hydrate surface or in the pore solution. By complexing with calcium, these admixtures can interfere with the nucleation and growth of hydration products.
Physical Adsorption : Organic molecules can also be physically adsorbed onto hydrate surfaces through weaker forces like van der Waals interactions or hydrogen bonding.
The type of admixture dictates the dominant mechanism. For instance, lignosulfonates and naphthalene-based superplasticizers primarily function through electrostatic repulsion, while polycarboxylate ethers (PCEs) induce dispersion through both electrostatic repulsion and steric hindrance due to their comb-like structure with long side chains.
The adsorption of organic admixtures directly impacts the rate of hydration and the development of the microstructure.
Microstructure : Organic admixtures can alter the morphology and composition of alphadicalcium silicate hydrate. For example, studies on calcium silicate hydrate (C-S-H) have shown that polycarboxylate-type superplasticizers can increase the degree of polymerization of the silicate chains. iccc-online.org However, the incorporation or surface adsorption of these large organic molecules can also disrupt the crystalline order, potentially leading to a less crystalline or more amorphous C-S-H structure. This alteration of the nanoscale structure can have significant implications for the mechanical properties and durability of the material.
The following table summarizes research findings on the effects of various organic admixtures on silicate hydration.
| Organic Admixture Type | Primary Interaction Mechanism | Effect on Hydration Kinetics | Effect on Microstructure |
| Lignosulfonates | Electrostatic repulsion, complexation with Ca²⁺ | Retardation; prolongs induction period | Can alter crystal morphology |
| Naphthalene Sulfonates | Electrostatic repulsion | Retardation | Influences silicate polymerization |
| Polycarboxylate Ethers (PCEs) | Electrostatic repulsion & Steric hindrance | Variable (can be tailored); generally retarding | Increases silicate chain polymerization; may decrease crystallinity |
| Sugars (e.g., Sucrose) | Chelation with Ca²⁺, poisoning of nuclei | Strong retardation | Alters crystal growth of hydrates |
Impact of Inorganic Admixtures and Supplementary Cementitious Materials
Inorganic admixtures and supplementary cementitious materials (SCMs) are integral components in modern concrete technology, used to enhance performance and sustainability. They interact with alphadicalcium silicate hydrate through chemical reactions and by physically altering the hydration process.
The structure of alphadicalcium silicate hydrate is not strictly defined and can accommodate various foreign ions, a process known as ionic substitution or incorporation. SCMs, such as fly ash and slag, are sources of aluminates, magnesium, and other ions that can be incorporated into the C-S-H structure.
Research has shown that different anions present in the pore solution can significantly affect the hydration rate of dicalcium silicate. researchgate.net For instance:
Carbonate ions (CO₃²⁻) can expedite reactivity by promoting the simultaneous precipitation of calcium silicate hydrate and calcite. researchgate.nettue.nl
Sulfate ions (SO₄²⁻) can accelerate reactivity, particularly upon the dissolution of calcium sulfate at high pH. researchgate.nettue.nl
Hydroxide (B78521) ions (OH⁻) at high concentrations may decelerate hydration by favoring the early precipitation of portlandite over C-S-H. researchgate.nettue.nl
Similarly, metallic ions from waste streams or specific admixtures, such as copper or zinc, can be chemically incorporated into the C-S-H matrix, which can alter its surface properties. nih.gov This incorporation is crucial for the immobilization of heavy metals in cement-based systems.
A more direct application of this principle is "seeding" technology, which involves adding synthetically produced nano-sized calcium silicate hydrate particles to the mix. d-nb.infoscispace.com These seeds provide readily available nucleation sites distributed throughout the pore solution, away from the parent cement grains. scispace.com This mechanism has several key benefits:
It bypasses the energy barrier for nucleation, significantly shortening or even eliminating the induction period. scispace.com
It promotes the growth of hydration products in the pore space, leading to a more homogeneous and dense microstructure. scispace.com
It accelerates the dissolution of the anhydrous cement phases by consuming ions from the solution, thereby maintaining a high concentration gradient. d-nb.info
The seeding effect is a powerful method to accelerate early strength development, which is particularly beneficial in concretes containing high volumes of SCMs that might otherwise exhibit slow initial hydration. daneshyari.comd-nb.infociaconference.com.au
The table below outlines the impact of common inorganic materials on silicate hydration.
| Inorganic Material | Primary Interaction Mechanism | Effect on Hydration Kinetics | Effect on Microstructure |
| Silica (B1680970) Fume | Pozzolanic reaction, nucleation site provision | Acceleration | Densifies microstructure, consumes Portlandite |
| Fly Ash | Pozzolanic reaction, nucleation site provision | Initially slow, long-term acceleration | Refines pore structure, consumes Portlandite |
| Slag | Hydraulic & pozzolanic reactions | Acceleration | Forms additional C-S-H, densifies microstructure |
| Carbonates (e.g., CaCO₃) | Nucleation sites, chemical reaction | Acceleration | Can be incorporated into hydrates (carboaluminates) |
| C-S-H Nanoparticles | Seeding effect | Strong acceleration of early hydration | Promotes homogeneous, dense hydrate formation |
Interfacial Phenomena and this compound Interaction with Other Hydration Products
Alphadicalcium silicate hydrate forms as a gel-like or poorly crystalline material that coats the anhydrous cement grains and grows into the pore space. Within this matrix, other crystalline phases precipitate.
Interaction with Portlandite (CH) : Portlandite forms as large, often oriented, crystals. The interface between the amorphous C-S-H gel and the crystalline CH is a key microstructural feature. This region, often referred to as the interfacial transition zone (ITZ) around aggregates, is also relevant on a smaller scale within the bulk paste. The C-S-H provides a substrate for the nucleation and growth of CH crystals. researchgate.net Admixtures can modify this interface; for example, pozzolanic SCMs consume CH to form additional C-S-H, thereby refining the microstructure and reducing the amount of this distinct crystalline phase.
Interaction with Ettringite : Ettringite typically forms as needle-like crystals during the early stages of hydration from the reaction of aluminates and sulfates. researchgate.net These crystals often grow within the pore space, with their surfaces in contact with the developing C-S-H gel. The C-S-H matrix provides the physical space and aqueous medium for ettringite precipitation. Seeding admixtures that accelerate silicate hydration can also indirectly accelerate the hydration of aluminate phases, leading to larger amounts of ettringite at very early ages. mdpi.comresearchgate.net The morphology and distribution of ettringite within the C-S-H matrix are crucial for setting behavior and early strength development.
Understanding these interfacial interactions is key to controlling the nano- and microstructure of the cement paste, which in turn governs its macroscopic properties such as strength, permeability, and long-term durability. sciopen.com
Role of Alphadicalciumsilicatehydrate in Advanced Binder Systems and Chemical Transformations
ALPHADICALCIUMSILICATEHYDRATE as a Key Product in Low-Carbon Cementitious Binders
Alphadicalcium silicate (B1173343) hydrate (B1144303) (α-C2SH) is a significant compound in the development of advanced, low-carbon binder systems. gccassociation.orgcelitement.de Its role is central to manufacturing processes that aim to reduce the high energy consumption and carbon dioxide emissions associated with traditional Portland cement production. gccassociation.org These innovative methods typically involve a two-stage approach where α-C2SH is formed as a stable intermediate product. gccassociation.orgktu.edu
The initial stage involves the hydrothermal synthesis of α-C2SH from raw materials like limestone and quartz sand at relatively low temperatures, around 200°C, in a stirred suspension. gccassociation.orgresearchgate.net This process is considerably less energy-intensive than the clinker production for Portland cement, which requires temperatures exceeding 1400°C. gccassociation.org The resulting α-C2SH is a stable calcium silicate hydrate that can be stored before its conversion into a final hydraulic binder. gccassociation.orgktu.edu
The second stage involves an activation step to transform the hydrothermally synthesized α-C2SH into a reactive cementitious material. gccassociation.orgresearchgate.net This is often achieved through a combination of tribochemical activation (milling) and moderate thermal treatment or annealing. researchgate.net This process converts the stable hydrate into highly reactive anhydrous calcium silicate phases. researchgate.net The final product is a hydraulic binder that, when mixed with water, hardens by forming calcium silicate hydrate (C-S-H) phases, which are the primary source of strength in concrete. celitement.dewikipedia.org Binders produced via this route, such as Celitement, are based on these amorphous hydraulic calcium hydrosilicates and can potentially cut CO2 emissions and primary energy use by up to 50% compared to ordinary Portland cement. celitement.deresearchgate.net
| Production Stage | Description | Key Parameters | Resulting Product |
| Stage 1: Synthesis | Hydrothermal reaction of calcium and silica (B1680970) sources. | Temperature: ~200°C; Saturated steam pressure. | Alphadicalcium silicate hydrate (α-C2SH). gccassociation.orgresearchgate.net |
| Stage 2: Activation | Conversion of the intermediate product into a reactive binder. | Thermal treatment (annealing) and/or mechanical milling. | Reactive anhydrous calcium silicates. researchgate.net |
Chemical Transformations Involving this compound
Conversion to Other Silicate Phases Under Hydrothermal Conditions
Alphadicalcium silicate hydrate is a metastable phase, meaning it can transform into more stable compounds under certain conditions. researchgate.net Under sustained hydrothermal treatment at elevated temperatures, α-C2SH undergoes a series of transformations into other crystalline silicate phases.
Research on its stability has shown that when subjected to hydrothermal conditions at 350°C for 24 hours, α-C2SH completely transforms into dellaite. researchgate.net This conversion is not direct; it proceeds through the formation of intermediate phases. The study identified calcium-rich jaffeite and reinhardbraunsite as transient compounds that appear before the final transformation to dellaite. researchgate.net Interestingly, the reverse transformation from dellaite back to α-C2SH was not observed, further confirming the metastable nature of α-C2SH. researchgate.net Furthermore, the direct phase transformation from α-C2SH to another dicalcium silicate hydrate, hillebrandite, was not observed under the tested hydrothermal conditions. researchgate.net
| Initial Compound | Treatment Condition | Intermediate Phases | Final Product |
| Alphadicalcium silicate hydrate (α-C2SH) | 350°C for 24 hours (Hydrothermal) | Ca-rich Jaffeite, Reinhardbraunsite | Dellaite. researchgate.net |
Phase Stability Under Varied Environmental Conditions
The stability of alphadicalcium silicate hydrate is highly dependent on the surrounding environmental conditions, particularly temperature. As a metastable compound, it exists within a specific range of conditions and will transform when these change. researchgate.net For instance, in high-temperature environments such as geothermal wells, the formation of α-C2SH from the alteration of primary cement hydration products (C-S-H gel) can contribute to a phenomenon known as strength retrogression in well cement. researchgate.net The addition of silica to the cement blend can help mitigate this issue by inhibiting the formation of α-C2SH and promoting the creation of more stable phases like xonotlite or tobermorite. researchgate.net
Furthermore, the anhydrous calcium silicate polymorphs derived from the thermal treatment of α-C2SH are themselves metastable under ambient conditions. researchgate.net When α-C2SH is annealed to produce reactive binders, high-temperature polymorphs such as α-C2S are formed. These phases, if not cooled rapidly, tend to transform into the β- or γ-polymorphs of dicalcium silicate. The γ-Ca2SiO4 phase, in particular, has a loose crystal structure and exhibits negligible hydraulic activity, which is undesirable for a cementitious binder. researchgate.net
Reactivity and Phase Composition of this compound Derived Binders
Binders derived from alphadicalcium silicate hydrate are produced by annealing the compound at temperatures typically ranging from 400°C to 800°C. researchgate.net The reactivity of these binders is critically influenced by the annealing temperature, which dictates the resulting phase composition.
The thermal decomposition of α-C2SH yields a composite binder consisting of multiple phases: an X-ray-amorphous calcium silicate content, a reactive polymorph known as x-Ca2SiO4, and the non-hydraulic γ-Ca2SiO4. researchgate.net Studies have demonstrated that the highest hydraulic reactivity is achieved when lower annealing temperatures (below 500°C) are used. This is because these conditions maximize the formation of the most reactive components: the X-ray-amorphous content and x-Ca2SiO4. researchgate.net
The reactivity of these components varies significantly. The X-ray-amorphous content is the most reactive, followed by x-Ca2SiO4. In contrast, γ-Ca2SiO4 shows very little to no hydraulic activity. researchgate.net Binders produced at these lower temperatures can achieve high degrees of hydration, reaching approximately 89% after 72 hours. researchgate.net This high level of reactivity is crucial for developing early-age strength, a key performance indicator for cementitious materials. researchgate.net
| Annealing Temperature | Resulting Phases | Relative Reactivity | Degree of Hydration (72h) |
| < 500°C | High X-ray-amorphous content, x-Ca2SiO4 | Highest | ~89%. researchgate.net |
| 400°C - 800°C | X-ray-amorphous content, x-Ca2SiO4, γ-Ca2SiO4 | Decreases with increasing temperature | Varies. researchgate.net |
Emerging Research Trends and Future Directions for Alphadicalciumsilicatehydrate Studies
Advanced In-Situ Characterization Techniques for Real-Time Observation
The study of Alphadicalciumsilicatehydrate formation and transformation is greatly benefiting from the application of advanced in-situ characterization techniques. These methods allow for the real-time observation of the hydration process, providing unprecedented insights into the kinetics and mechanisms at the nanoscale.
One of the leading techniques is synchrotron-based soft X-ray spectromicroscopy . This powerful tool enables the in-situ visualization of changes in morphology and molecular structure of dicalcium silicate (B1173343) during the early stages of hydration. Researchers can track the formation of calcium-silicate-hydrate (C-S-H) nanoseeds and the development of its fibrillar morphology on the surface of the parent material. Analysis of the near-edge X-ray absorption fine structure (NEXAFS) reveals rapid changes in the calcium binding energy and energy splitting during initial hydration.
Another significant advancement is the use of in-situ fiber-optic Raman probes . This technique allows for the continuous monitoring of the chemical changes during the hydration of dicalcium silicate pastes. It can successfully identify and track the variations in the amounts of the main hydration products, such as calcium silicate hydrate (B1144303) and portlandite. The influence of factors like the water-to-solid ratio on the hydration process can be directly observed and quantified.
These in-situ techniques provide a dynamic picture of the hydration process, moving beyond the static analysis of hardened samples. The real-time data generated is crucial for validating and refining kinetic models of α-C₂SH formation.
Multi-Scale Modeling Approaches Integrating Atomic to Microstructural Levels
To complement experimental observations, multi-scale modeling has emerged as a powerful tool for understanding the complex processes governing the behavior of this compound. These computational approaches bridge the gap between the atomic level and the macroscopic properties of the material.
At the atomic level , quantum chemical methods, including semi-empirical and Density Functional Theory (DFT), are employed to re-optimize atomic structures. This allows for a detailed understanding of the structural characteristics of C-S-H, including the balance between hydroxyl groups and water in the structure.
Moving up the scales, these atomistic models serve as input for micromechanics-based modeling . This allows for the prediction of mechanical properties, such as the Young's modulus, of the hydrated material. By integrating thermodynamic simulations with a multi-scale modeling approach, researchers can predict the development of elastic properties during the first 24 hours of hydration.
The integration of these different modeling scales is crucial for establishing a comprehensive process-structure-property linkage. This is particularly important for understanding how variations in the hydration environment, for example, can influence the final microstructure and performance of the material.
Exploration of Novel Synthesis Routes for Tailored this compound Phases
A significant area of current research is the exploration of novel synthesis routes to produce this compound and its related phases with tailored properties. Traditional high-temperature synthesis methods are energy-intensive, prompting the investigation of more sustainable alternatives.
Hydrothermal synthesis is a promising low-temperature method. It has been successfully used to synthesize α-C₂SH at 200°C from both chemical reagents and natural raw materials. This method allows for the formation of a novel hydraulic binder material based on α-C₂SH.
Sol-gel methods offer another low-temperature route for producing dicalcium silicate phases. Research has shown that C₂S can be produced at temperatures as low as 600°C using this technique. The sol-gel process allows for a high degree of control over the composition and homogeneity of the final product.
Furthermore, research is being conducted on the stabilization of high-temperature polymorphs of dicalcium silicate, such as the α' form, at ambient conditions. This can be achieved through the use of specific additives and controlled cooling regimes. The stabilization of these more reactive phases is key to developing cements with enhanced early-age strength.
| Synthesis Method | Temperature | Key Advantages |
| Hydrothermal Synthesis | ~200°C | Low temperature, use of natural raw materials |
| Sol-Gel Method | ~600°C | Low temperature, high purity and homogeneity |
| Additive Stabilization | High temperature with controlled cooling | Stabilization of reactive polymorphs |
Interdisciplinary Research Integrating Spectroscopy, Crystallography, and Computational Chemistry
A holistic understanding of this compound requires an interdisciplinary approach that combines various analytical and computational techniques. The integration of spectroscopy, crystallography, and computational chemistry is proving to be particularly fruitful.
X-ray diffraction (XRD) remains a cornerstone for identifying the crystalline phases present in both the unhydrated and hydrated material. In-situ XRD allows for the quantitative analysis of phase evolution during hydration.
Spectroscopic techniques provide detailed information about the local chemical environment. ²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS/NMR) spectroscopy is used to characterize the degree of silicate polymerization in the C-S-H structure, identifying the presence of Q¹ (end-chain) and Q² (bridging) silicate tetrahedra. X-ray absorption spectroscopy , as mentioned earlier, provides insights into the coordination environment of calcium and silicon.
Computational chemistry plays a vital role in interpreting experimental data and providing theoretical models. It helps in understanding the electronic structure, thermodynamics, and kinetics of the hydration reactions at a molecular level. The combination of experimental data with computational models allows for a more robust and detailed picture of the structure and properties of α-C₂SH.
This integrated approach allows researchers to correlate changes in the crystallographic structure with alterations in the local chemical bonding and ultimately with the macroscopic properties of the material.
Unresolved Questions and Future Research Trajectories in this compound Science
Despite significant progress, several unresolved questions and exciting future research trajectories remain in the science of this compound.
One of the key challenges is to gain a more complete understanding of the hydration mechanism of different polymorphs of dicalcium silicate. While the higher reactivity of the α' polymorphs is known, the precise microchemical differences in their hydration products compared to the β-polymorph require further investigation.
The role of various ions and additives on the stabilization and reactivity of α-C₂SH is another critical area of research. Understanding how dopants can be used to tailor the structure and properties of the hydration products is essential for the development of advanced materials.
Future research will likely focus on the development of more sophisticated in-situ characterization techniques with higher spatial and temporal resolution. This will enable a more detailed observation of the nucleation and growth of C-S-H at the earliest stages of hydration.
Furthermore, there is a need for more advanced multi-scale models that can accurately predict the long-term performance and durability of materials containing α-C₂SH. These models should be able to incorporate the effects of complex environmental factors.
The continued exploration of novel, low-energy synthesis routes will be crucial for the sustainable production of α-C₂SH-based materials. This includes the use of industrial by-products and waste materials as precursors.
| Research Area | Key Unresolved Questions | Future Directions |
| Hydration Mechanisms | How do the hydration products of different C₂S polymorphs differ at the nanoscale? | Advanced in-situ studies comparing polymorph hydration. |
| Role of Additives | How do specific ions influence the crystal structure and reactivity of α-C₂SH? | Systematic studies on the effect of a wider range of dopants. |
| In-Situ Characterization | What are the initial nucleation and growth mechanisms of C-S-H? | Development of higher-resolution real-time imaging techniques. |
| Multi-Scale Modeling | How can we accurately predict the long-term durability of α-C₂SH-based materials? | Integration of chemical reaction kinetics with mechanical and transport models. |
| Sustainable Synthesis | Can α-C₂SH be produced efficiently from waste materials? | Exploration of new precursors and activation methods. |
Q & A
Q. What computational modeling strategies are effective for predicting the nanostructural evolution of alpha-dicalcium silicate hydrate during hydration?
- Methodological Answer: Implement molecular dynamics (MD) simulations with reactive force fields (e.g., ReaxFF) to model water interaction and silicate chain growth. Validate against experimental XRD and NMR data. Use machine learning (e.g., neural networks) to predict long-term structural stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
